2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyridine ring substituted at the 3-position and a carbonitrile group at the 5-position of the pyrimidine ring. Its structural formula is C10H7N3, indicating it contains ten carbon atoms, seven hydrogen atoms, and three nitrogen atoms. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.
This compound can be classified as a pyrimidine derivative with a pyridine substituent. Pyrimidines are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3. The presence of the pyridine moiety enhances its biological activity by potentially interacting with various biological targets. Research has shown that compounds with this structure may exhibit significant pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile typically involves several steps:
One notable method involves the reaction of 3-pyridinyl-1,2,4-triazine-5-carbonitriles with different amines or oxazoles, which can lead to the formation of various substituted pyrimidine derivatives .
The synthesis may also employ techniques such as:
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile participates in various chemical reactions, including:
These reactions are often facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence .
The mechanism of action for compounds like 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile involves interaction with biological targets such as enzymes or receptors involved in cancer pathways. For instance:
Data from biological assays indicate that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile has several potential applications:
Research continues to explore its efficacy in treating specific types of cancer, leveraging its ability to interact with biological macromolecules effectively.
The structural investigation of pyridine and pyrimidine derivatives began in the 19th century with landmark syntheses such as Ramsay's 1876 construction of pyridine from acetylene and ammonia [3]. These nitrogen-containing heterocycles rapidly gained prominence due to their presence in biomolecules (e.g., niacin, nucleic acid bases) and synthetic versatility. Pyrimidine-5-carbonitrile derivatives emerged as particularly valuable intermediates, leveraging the electron-withdrawing nitrile group to facilitate nucleophilic addition and cyclization reactions. The development of cross-coupling methodologies, especially Suzuki-Miyaura reactions, revolutionized access to unsymmetrical pyridinylpyrimidines by enabling efficient union of pyridine boronic acids with halogenated pyrimidines [6] [10]. This catalytic innovation overcame earlier limitations in regioselectivity and functional group tolerance associated with classical methods like Chichibabin pyridine synthesis. Microwave-assisted protocols further optimized these couplings, reducing reaction times by 60% while achieving yields exceeding 85% for 2-(pyridin-3-yl)pyrimidine scaffolds [6].
Table 1: Key Synthetic Methodologies for Pyridine-Pyrimidine Hybrids
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, Δ | 85% | Regioselective, functional group tolerance |
Silver-Carbonate Mediation | Ag₂CO₃, sequential Michael/cyclization | 78-92% | Tandem reaction, no transition metals |
Microwave-Assisted Coupling | Pd catalyst, 120°C, 30 min | 88% | Rapid (60% time reduction) |
Bicyclic pyridinylpyrimidines constitute a privileged scaffold in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The planar, electron-deficient system mimics purines, enabling competitive inhibition of ATP-binding sites in kinases. 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile derivatives exhibit marked pharmacological diversity, functioning as kinase inhibitors (CDK2, EGFR, VEGFR), antimicrobial agents (MIC = 2.1 µg/mL against S. aureus), and anti-inflammatory compounds (COX-2 IC₅₀ = 0.87 µM) [6] [8]. Their bioactivity stems from:
Drugs like palbociclib (CDK4/6 inhibitor) and vistusertib (mTOR inhibitor) exemplify clinical applications of this scaffold [10]. Structure-activity relationship (SAR) studies reveal that C5 carbonitrile substitution boosts blood-brain barrier penetration (calculated LogP = 1.41) while C4 modifications (hydroxyl, methoxy) enhance kinase selectivity 3-5 fold versus halogenated analogs [6]. Hybrids also demonstrate synergistic dual inhibition, exemplified by compounds simultaneously targeting EGFRWT/T790M and PI3K in non-small cell lung cancer models [8].
Table 2: Therapeutic Applications of Pyridinylpyrimidine Hybrids
Biological Target | Compound Example | Activity | Mechanistic Insight |
---|---|---|---|
CDK2/Cyclin A2 | Compound 5g | IC₅₀ = 0.42 µM | H-bonding with Glu81/Lys89 |
EGFRT790M | Novel carbonitrile derivatives | Apoptosis induction | Caspase-3 activation (3.8-fold increase) |
P38 MAPK | Dilmapimod (SB-681323) | TNF-α/IL-1β/IL-6 suppression | Phase II trials for rheumatoid arthritis |
This derivative (C₁₀H₆N₄, MW = 182.18 g/mol) displays distinctive molecular characteristics critical to its reactivity and bioavailability. X-ray crystallography confirms a coplanar conformation between pyridine and pyrimidine rings, with bond lengths of 1.337 Å (N1-C2) and 1.404 Å (C2-C3) indicating significant π-electron delocalization [6]. The nitrile group contributes to a dipole moment of 2.34 D, enhancing aqueous solubility relative to unsubstituted analogs. Key parameters include:
Table 3: Physicochemical Profile
Property | Value | Method/Reference | Functional Implication |
---|---|---|---|
Molecular Weight | 182.18 g/mol | HRMS | Small molecule bioavailability |
Melting Point | Not reported | - | Crystal packing stability |
LogP | 1.41 | Computational calculation | Moderate membrane permeability |
TPSA | 62.46 Ų | Topological analysis | Solubility and absorption |
Solubility in Water | Moderate | Experimental (inferred) | Formulation development |
pKa (pyridine N) | ~4.5 (estimated) | Analog comparison | Protonation state at physiological pH |
Spectroscopic signatures include IR νmax at 2230 cm⁻¹ (C≡N stretch) and characteristic 13C NMR signals at δ 117 ppm (CN) and δ 158-160 ppm (C2/C4 pyrimidine) [1] [2]. The planar structure and electron deficiency render the compound susceptible to nucleophilic addition at C4/C6 positions, while the nitrile undergoes hydration to carboxamides under acidic conditions. These properties collectively enable rational design of derivatives with optimized drug-likeness and target selectivity.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1